molecular formula C10H7BrS2 B14309242 5-Bromo-5'-ethenyl-2,2'-bithiophene CAS No. 110046-62-3

5-Bromo-5'-ethenyl-2,2'-bithiophene

Cat. No.: B14309242
CAS No.: 110046-62-3
M. Wt: 271.2 g/mol
InChI Key: FCGGMMQCKVKHQB-UHFFFAOYSA-N
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Description

5-Bromo-5’-ethenyl-2,2’-bithiophene is a brominated derivative of bithiophene, a compound consisting of two thiophene rings Thiophenes are sulfur-containing heterocycles that are widely used in organic electronics due to their excellent electronic properties

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5’-ethenyl-2,2’-bithiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Coupling Reactions: The ethenyl group can participate in coupling reactions such as Heck and Suzuki couplings.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Used for Heck and Suzuki coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

    Substituted Bithiophenes: Through substitution reactions.

    Coupled Products: Through Heck and Suzuki couplings, leading to extended conjugated systems.

Scientific Research Applications

5-Bromo-5’-ethenyl-2,2’-bithiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-5’-ethenyl-2,2’-bithiophene involves its interaction with molecular targets through its electronic properties. The bromine atom and ethenyl group enhance its reactivity, allowing it to participate in various chemical reactions. The compound can interact with electron-rich or electron-deficient species, making it versatile in different applications .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,2’-bithiophene: Lacks the ethenyl group, making it less reactive in certain coupling reactions.

    5-Ethenyl-2,2’-bithiophene: Lacks the bromine atom, reducing its versatility in substitution reactions.

Uniqueness

This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

CAS No.

110046-62-3

Molecular Formula

C10H7BrS2

Molecular Weight

271.2 g/mol

IUPAC Name

2-bromo-5-(5-ethenylthiophen-2-yl)thiophene

InChI

InChI=1S/C10H7BrS2/c1-2-7-3-4-8(12-7)9-5-6-10(11)13-9/h2-6H,1H2

InChI Key

FCGGMMQCKVKHQB-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(S1)C2=CC=C(S2)Br

Origin of Product

United States

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